tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate
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Overview
Description
tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is part of the oxabicyclo family, which is characterized by a bicyclic ring system containing an oxygen atom. The tert-butyl group attached to the carboxylate moiety adds to its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemical methods, where light energy is used to drive the formation of the bicyclic structure. The starting materials often include bicyclo[1.1.0]butanes and alkenes or aldehydes, which undergo cycloaddition to form the desired oxabicyclo compound .
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactors that can efficiently produce large quantities of the compound. The use of continuous flow photochemistry is a common approach in industrial settings, allowing for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxabicyclo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.
Substitution: Substitution reactions can occur at the tert-butyl group or the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxabicyclo compounds, which can be further functionalized for specific applications.
Scientific Research Applications
tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets through its bicyclic structure. The compound can engage in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific reaction or application. The pathways involved often include the activation of the bicyclic ring system, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate can be compared with other similar compounds such as:
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but may lack the oxygen atom or tert-butyl group.
Oxabicyclo[2.2.1]heptane derivatives: These compounds have a larger bicyclic ring system and different reactivity.
Bicyclo[1.1.0]butane derivatives: These compounds are precursors in the synthesis of oxabicyclo compounds and have a highly strained ring system
The uniqueness of this compound lies in its specific combination of a tert-butyl group and an oxabicyclo ring system, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
2694734-06-8 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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